2,5,10,13-Tetraazatetradecanediamide, 7,7-difluoro-N,N'-dimethyl-3,12-bis(1-methylethyl)-4,8,11-trioxo-6,9-bis(phenylmethyl)-N,N'-bis(2-pyridinylmethyl)-, (3S,6S,9S,12S)- 2,5,10,13-Tetraazatetradecanediamide, 7,7-difluoro-N,N'-dimethyl-3,12-bis(1-methylethyl)-4,8,11-trioxo-6,9-bis(phenylmethyl)-N,N'-bis(2-pyridinylmethyl)-, (3S,6S,9S,12S)-
Brand Name: Vulcanchem
CAS No.: 144162-29-8
VCID: VC21129264
InChI: InChI=1S/C44H54F2N8O5/c1-29(2)37(51-42(58)53(5)27-33-21-13-15-23-47-33)40(56)49-35(25-31-17-9-7-10-18-31)39(55)44(45,46)36(26-32-19-11-8-12-20-32)50-41(57)38(30(3)4)52-43(59)54(6)28-34-22-14-16-24-48-34/h7-24,29-30,35-38H,25-28H2,1-6H3,(H,49,56)(H,50,57)(H,51,58)(H,52,59)/t35-,36-,37-,38-/m0/s1
SMILES: CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)C(C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)N(C)CC3=CC=CC=N3)(F)F)NC(=O)N(C)CC4=CC=CC=N4
Molecular Formula: C44H54F2N8O5
Molecular Weight: 812.9 g/mol

2,5,10,13-Tetraazatetradecanediamide, 7,7-difluoro-N,N'-dimethyl-3,12-bis(1-methylethyl)-4,8,11-trioxo-6,9-bis(phenylmethyl)-N,N'-bis(2-pyridinylmethyl)-, (3S,6S,9S,12S)-

CAS No.: 144162-29-8

Cat. No.: VC21129264

Molecular Formula: C44H54F2N8O5

Molecular Weight: 812.9 g/mol

* For research use only. Not for human or veterinary use.

2,5,10,13-Tetraazatetradecanediamide, 7,7-difluoro-N,N'-dimethyl-3,12-bis(1-methylethyl)-4,8,11-trioxo-6,9-bis(phenylmethyl)-N,N'-bis(2-pyridinylmethyl)-, (3S,6S,9S,12S)- - 144162-29-8

Specification

CAS No. 144162-29-8
Molecular Formula C44H54F2N8O5
Molecular Weight 812.9 g/mol
IUPAC Name (2S)-N-[(2S,5S)-4,4-difluoro-5-[[(2S)-3-methyl-2-[[methyl(pyridin-2-ylmethyl)carbamoyl]amino]butanoyl]amino]-3-oxo-1,6-diphenylhexan-2-yl]-3-methyl-2-[[methyl(pyridin-2-ylmethyl)carbamoyl]amino]butanamide
Standard InChI InChI=1S/C44H54F2N8O5/c1-29(2)37(51-42(58)53(5)27-33-21-13-15-23-47-33)40(56)49-35(25-31-17-9-7-10-18-31)39(55)44(45,46)36(26-32-19-11-8-12-20-32)50-41(57)38(30(3)4)52-43(59)54(6)28-34-22-14-16-24-48-34/h7-24,29-30,35-38H,25-28H2,1-6H3,(H,49,56)(H,50,57)(H,51,58)(H,52,59)/t35-,36-,37-,38-/m0/s1
Standard InChI Key JTDUYNAHHZIVPJ-ZQWQDMLBSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)C([C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)N(C)CC3=CC=CC=N3)(F)F)NC(=O)N(C)CC4=CC=CC=N4
SMILES CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)C(C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)N(C)CC3=CC=CC=N3)(F)F)NC(=O)N(C)CC4=CC=CC=N4
Canonical SMILES CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)C(C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)N(C)CC3=CC=CC=N3)(F)F)NC(=O)N(C)CC4=CC=CC=N4

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator